molecular formula C13H13NO4 B3269125 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- CAS No. 503457-62-3

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

Cat. No.: B3269125
CAS No.: 503457-62-3
M. Wt: 247.25 g/mol
InChI Key: HAADELSDOUJUCH-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- is an organic compound with the molecular formula C13H13NO4. This compound is characterized by a cyclohexenone ring substituted with a hydroxy group and a nitrophenylmethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a nitrophenylmethyl halide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the hydroxy group .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone, which can then be further reacted with nitrophenylmethyl halides to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-6,8,13,16H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADELSDOUJUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790010
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503457-62-3
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
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2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Reactant of Route 3
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Reactant of Route 4
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Reactant of Route 5
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Reactant of Route 6
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

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